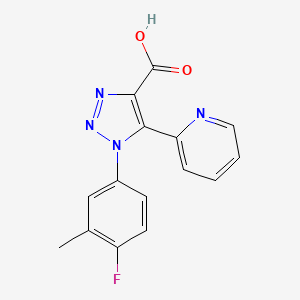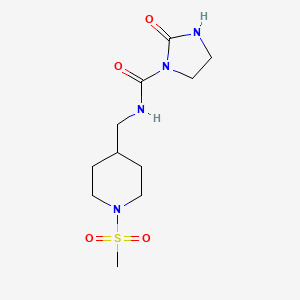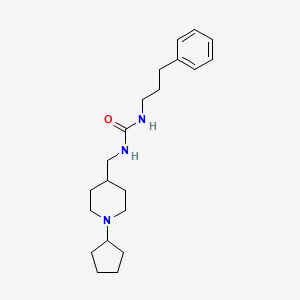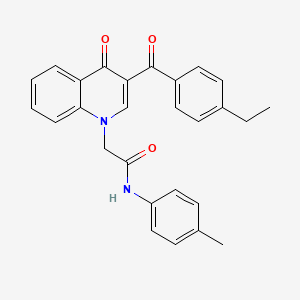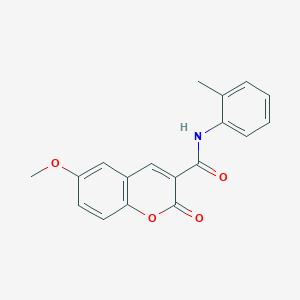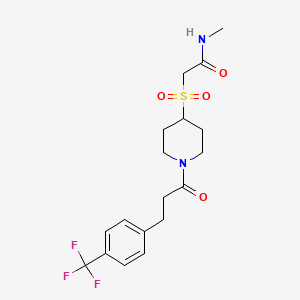
N-méthyl-2-((1-(3-(4-(trifluorométhyl)phényl)propanoyl)pipéridin-4-yl)sulfonyl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide is a synthetic compound known for its unique structural properties and its diverse applications in scientific research and industry
Applications De Recherche Scientifique
N-methyl-2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide has a wide range of applications across multiple scientific disciplines:
Chemistry: Used as an intermediate in organic synthesis for the development of more complex molecules.
Biology: Utilized in studies involving cell signaling pathways and receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Employed in the development of specialty chemicals and materials due to its unique functional groups.
Mécanisme D'action
Target of Action
Related compounds have been found to interact with peroxisome proliferator-activated receptors , which play a crucial role in the regulation of central inflammation .
Mode of Action
It’s worth noting that related compounds can act as peroxisome proliferator-activated receptor agonists , suggesting that this compound might also interact with these receptors to exert its effects.
Biochemical Pathways
The activation of peroxisome proliferator-activated receptors can influence a variety of biochemical pathways, including those involved in lipid metabolism and inflammation .
Pharmacokinetics
It’s known that tertiary aliphatic amines can be biotransformed through a reversible reaction into tertiary amine oxides , which might influence the compound’s bioavailability.
Result of Action
The activation of peroxisome proliferator-activated receptors can lead to a reduction in inflammation , suggesting that this compound might have anti-inflammatory effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Step 1: Formation of the propanoyl intermediate.
Reagents: 4-(trifluoromethyl)benzene, propanoyl chloride, catalyst (AlCl3)
Conditions: Stirring at low temperatures, followed by gradual heating.
Product: 3-(4-(trifluoromethyl)phenyl)propanoyl chloride
Step 2: Piperidine ring incorporation.
Reagents: Piperidine, 3-(4-(trifluoromethyl)phenyl)propanoyl chloride
Conditions: Addition of piperidine to the acyl chloride under anhydrous conditions.
Product: 1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidine
Step 3: Introduction of the sulfonyl group.
Reagents: Sulfonyl chloride, 1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidine, base (triethylamine)
Conditions: Controlled addition at low temperatures.
Product: 2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide
Step 4: Methylation.
Reagents: Methyl iodide, base (potassium carbonate)
Conditions: Reflux conditions.
Product: N-methyl-2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide
Industrial Production Methods:
Industrially, the production of N-methyl-2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide follows similar synthetic routes but is scaled up using batch reactors with optimized reaction conditions to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes:
Oxidation:
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Vary from mild to vigorous, depending on the desired product.
Major Products: Oxidized derivatives of the compound, often affecting the methyl or sulfonyl groups.
Reduction:
Reagents: Reducing agents like lithium aluminium hydride or hydrogen gas over a palladium catalyst.
Conditions: Typically performed under controlled, anhydrous conditions.
Major Products: Reduced versions of the compound, potentially impacting the carbonyl or trifluoromethyl groups.
Substitution:
Reagents: Nucleophiles such as amines or thiols.
Conditions: Depends on the nucleophile used, ranging from mild to moderate temperatures.
Major Products: Substituted derivatives, where nucleophiles replace specific functional groups.
Comparaison Avec Des Composés Similaires
N-methyl-4-(trifluoromethyl)phenylacetamide
2-((1-(3-phenylpropanoyl)piperidin-4-yl)sulfonyl)acetamide
4-(trifluoromethyl)phenylpropanoylsulfonamide
These related compounds share certain functional groups but differ in their overall structure and, consequently, their applications and biological activities.
Hope this was engaging and useful for your research or industrial needs. Need more like this? I'm all ears.
Propriétés
IUPAC Name |
N-methyl-2-[1-[3-[4-(trifluoromethyl)phenyl]propanoyl]piperidin-4-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O4S/c1-22-16(24)12-28(26,27)15-8-10-23(11-9-15)17(25)7-4-13-2-5-14(6-3-13)18(19,20)21/h2-3,5-6,15H,4,7-12H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQMORMEEZMGDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

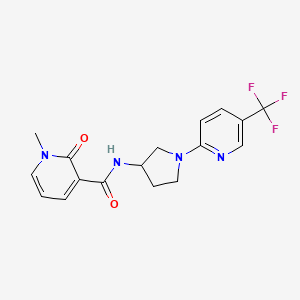
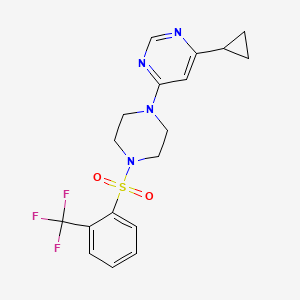
![[2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2361322.png)
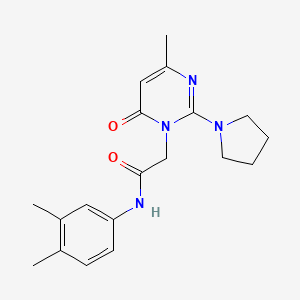
![7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2361325.png)
![(E)-methoxy({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine](/img/structure/B2361326.png)
![2-[(1S,5R)-2-Azabicyclo[3.1.0]hexan-2-yl]ethanamine](/img/structure/B2361329.png)
![{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine](/img/structure/B2361330.png)
